molecular formula C10H22O B569090 N-Decyl-D21 alcohol CAS No. 110510-78-6

N-Decyl-D21 alcohol

Cat. No.: B569090
CAS No.: 110510-78-6
M. Wt: 179.413
InChI Key: MWKFXSUHUHTGQN-SLBGAMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Decyl-D21 alcohol, also known as this compound, is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 179.413. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Decyl-D21 alcohol, also known as 1-Decanol , is a straight chain fatty alcohol with ten carbon atoms and the molecular formula C10H21OH . It primarily targets the skin, where it has been investigated as a penetration enhancer for transdermal drug delivery .

Mode of Action

The mode of action of this compound involves its interaction with the skin. As a medium chain fatty alcohol, it is able to permeate the skin . This property allows it to enhance the delivery of drugs across the skin barrier, improving the effectiveness of transdermal drug delivery systems .

Biochemical Pathways

Its ability to permeate the skin suggests that it may interact with lipid layers in the skin, altering their properties to facilitate the passage of drugs .

Pharmacokinetics

Its ability to permeate the skin indicates that it can be absorbed through the skin . Its impact on bioavailability is likely significant in the context of transdermal drug delivery, where it can enhance the absorption of drugs into the systemic circulation .

Result of Action

The primary result of this compound’s action is the enhanced permeation of drugs through the skin . This can lead to improved efficacy of transdermal drug delivery systems. It should be noted that like other medium chain fatty alcohols, this compound can lead to skin irritation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is low , which means its action may be affected by the hydration status of the skin. Furthermore, its volatility suggests that it may evaporate from the skin surface, which could influence its efficacy and stability .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFXSUHUHTGQN-SLBGAMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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